molecular formula C12H14ClI B14551905 2-Chloro-1-cyclohexyl-4-iodobenzene CAS No. 62115-77-9

2-Chloro-1-cyclohexyl-4-iodobenzene

Cat. No.: B14551905
CAS No.: 62115-77-9
M. Wt: 320.59 g/mol
InChI Key: OGZBIYKSMWJHOR-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexyl-4-iodobenzene is an organic compound with the molecular formula C12H14ClI It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclohexyl group at the first position, and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexyl-4-iodobenzene typically involves the halogenation of a cyclohexylbenzene derivative. One common method is the iodination of 2-chloro-1-cyclohexylbenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexyl-4-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include 2-hydroxy-1-cyclohexyl-4-iodobenzene, 2-amino-1-cyclohexyl-4-iodobenzene, and 2-thio-1-cyclohexyl-4-iodobenzene.

    Oxidation: Products include 2-chloro-1-cyclohexyl-4-hydroxybenzene and 2-chloro-1-cyclohexyl-4-carbonylbenzene.

    Reduction: Products include cyclohexylbenzene and 1-cyclohexyl-4-iodobenzene.

Scientific Research Applications

2-Chloro-1-cyclohexyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexyl-4-iodobenzene depends on its specific application. In nucleophilic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the halide anion . This mechanism is facilitated by the electron-withdrawing effects of the chlorine and iodine atoms, which stabilize the intermediate.

Comparison with Similar Compounds

2-Chloro-1-cyclohexyl-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in the presence of the cyclohexyl group, which imparts specific steric and electronic effects, influencing its chemical behavior and making it suitable for specialized applications.

Properties

CAS No.

62115-77-9

Molecular Formula

C12H14ClI

Molecular Weight

320.59 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-4-iodobenzene

InChI

InChI=1S/C12H14ClI/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

OGZBIYKSMWJHOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)I)Cl

Origin of Product

United States

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